Cas no 923588-10-7 (2-Azetidinone, 3-hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-)

2-Azetidinone, 3-hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- structure
923588-10-7 structure
Product Name:2-Azetidinone, 3-hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
CAS No:923588-10-7
MF:C16H15NO4
MW:285.294604539871
CID:736603
PubChem ID:71445655
Update Time:2025-04-19

2-Azetidinone, 3-hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 3-hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
    • 3-hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one
    • 923588-10-7
    • DTXSID50854171
    • Inchi: 1S/C16H15NO4/c1-21-13-8-4-11(5-9-13)17-14(15(19)16(17)20)10-2-6-12(18)7-3-10/h2-9,14-15,18-19H,1H3
    • InChI Key: JWCFLGAPKQCYID-UHFFFAOYSA-N
    • SMILES: OC1C(N(C2C=CC(=CC=2)OC)C1C1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 285.10010796g/mol
  • Monoisotopic Mass: 285.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 70Ų
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